methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Description
Methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core. Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol. The compound is distinguished by a methoxy group at the 6-position and a methyl ester at the 4-position of the pyrrolopyridine scaffold.
Properties
IUPAC Name |
methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-5-7(10(13)15-2)6-3-4-11-9(6)12-8/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIOSDXEZFZBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CN2)C(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the construction of the pyrrolopyridine core followed by functionalization at specific positions One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-throughput techniques and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy or carboxylate groups using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting cancer and other diseases.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites. This interaction can modulate various biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Structural analogues of methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate vary in substituent type, position, and electronic properties, leading to distinct chemical and pharmacological behaviors. Key comparisons include:
Table 1: Substituent Variations in Pyrrolo[2,3-b]Pyridine Derivatives
Key Observations:
Electron-Withdrawing Groups (EWGs) :
- Bromine (Br) or trifluoromethyl (CF₃) substituents enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).
- The 6-CF₃ derivative exhibits strong kinase inhibitory activity due to increased target binding.
- Halogens (Br, Cl, F) improve metabolic stability and bioavailability.
Substituent Position :
- The 4-carboxylate position is critical for esterase-mediated hydrolysis, affecting prodrug activation.
- Bromine at the 6-position (vs. 3-position) alters steric hindrance, influencing binding to enzymatic pockets.
Methoxy vs. Halogen Substituents :
- Methoxy groups (e.g., 6-OCH₃) provide moderate electron-donating effects, balancing solubility and target affinity.
- Fluorine at the 5-position enhances metabolic stability without significantly altering π-electron density.
Key Findings:
- Kinase Inhibition : The trifluoromethyl derivative (6-CF₃) shows superior FGFR1 inhibition compared to methoxy or halogenated analogues.
- Anticancer Potential: Methoxy and bromo derivatives exhibit cytotoxicity against HeLa and MCF-7 cell lines, with IC₅₀ values in the micromolar range.
Physicochemical Properties
Table 3: Solubility and Stability Comparisons
Key Trends:
- Methoxy and ester groups improve aqueous solubility compared to halogenated derivatives.
- Chloro-substituted analogues exhibit higher thermal stability due to stronger C-Cl bonds.
Biological Activity
Methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS No. 1190312-22-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | Not available |
| Flash Point | 218.0±28.7 °C |
This compound exhibits its biological activity primarily through interactions with various molecular targets, including enzymes and receptors. The compound may inhibit specific kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects. Its unique structure allows it to modulate multiple biological pathways, making it a promising candidate for drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- DYRK1A Inhibition : The compound has demonstrated significant inhibition of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), an enzyme implicated in various cancers. In vitro assays revealed nanomolar-level inhibitory activity against DYRK1A, suggesting its potential as a therapeutic agent for cancer treatment .
- Antioxidant and Anti-inflammatory Effects : The compound also exhibits robust antioxidant and anti-inflammatory properties, confirmed through assays that evaluate its ability to scavenge free radicals and reduce inflammation in microglial cells .
Neuroprotective Effects
This compound has shown promise in neuroprotection:
- Alzheimer's Disease Research : The compound's derivatives have been explored for their neuroprotective effects, particularly in the context of Alzheimer's disease. It was found to mitigate oxidative stress and inflammation associated with neurodegeneration .
Study on DYRK1A Inhibition
A recent study focused on the design and synthesis of non-toxic DYRK1A inhibitors, including this compound. The findings indicated:
- IC50 Values : The compound exhibited an IC50 value in the low nanomolar range for DYRK1A inhibition.
- Cell Viability Assays : Cell viability assays conducted on various cancer cell lines demonstrated significant growth inhibition compared to control groups .
Antioxidant Activity Evaluation
In another study assessing antioxidant activity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
